Pacific blue

pH stability fluorophore pKa physiological conditions

Generic blue fluorophores often exhibit pH-dependent quenching that compromises live-cell imaging reproducibility. Pacific Blue eliminates this variability through difluorination at positions 6 and 8, delivering a phenol pKa of 3.7 that ensures stable fluorescence across physiological pH (7.0-7.4). • Φ 0.78 & ε 46,000 cm⁻¹M⁻¹ enable robust detection of weakly expressed targets without signal amplification • Ex/Em 401-404/452-455 nm: fully compatible with standard 405 nm violet laser lines; no specialized optics required • Resolved in spectral cytometry (complexity index 0.78), effectively doubling measurable parameters from a single 405 nm laser

Molecular Formula C10H4F2O5
Molecular Weight 242.13 g/mol
CAS No. 215868-31-8
Cat. No. B1258310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacific blue
CAS215868-31-8
Molecular FormulaC10H4F2O5
Molecular Weight242.13 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O
InChIInChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15)
InChIKeyVYNDHICBIRRPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pacific Blue: Violet-Excitable Coumarin Fluorophore


Pacific Blue (3-carboxy-6,8-difluoro-7-hydroxycoumarin, CAS 215868-31-8) is a synthetic fluorophore of the hydroxycoumarin family, characterized by difluorination at positions 6 and 8 [1]. This modification confers enhanced acidity (pKa 3.7) relative to its non-fluorinated analog 7-hydroxy-3-carboxycoumarin (pKa 7.0), ensuring strong fluorescence under physiological pH conditions [2]. With an excitation maximum at 401–404 nm and emission maximum at 452–455 nm, Pacific Blue is optimally excited by the 405 nm violet laser line commonly employed in flow cytometry and fluorescence microscopy [3].

Pacific Blue: Why Generic Substitutes Fail


Substituting Pacific Blue with a generic 'blue fluorescent dye' or a structurally similar coumarin often compromises experimental reproducibility. Pacific Blue's differentiation stems from a quantifiable combination of physical-organic properties—specifically, a phenol pKa of 3.7 [1] and a fluorescence quantum yield (Φ) of 0.78 —that directly govern its performance in aqueous biological systems. In contrast, many common alternatives either exhibit higher pKa values leading to pH-dependent fluorescence quenching, require UV excitation sources incompatible with standard violet laser lines, or demonstrate inferior photostability in prolonged imaging workflows. The following evidence guide quantifies these critical performance gaps against specific, named comparators to inform scientifically rigorous procurement decisions.

Pacific Blue vs. Competitors: Evidence Guide


Superior pH Stability vs. Parent Coumarin

Pacific Blue maintains high fluorescence intensity at neutral pH (7.0–7.4) due to its phenol pKa of 3.7, whereas the non-fluorinated parent compound 7-hydroxy-3-carboxycoumarin (pKa 7.0) exhibits substantial quenching under identical conditions [1]. This difference arises from the electron-withdrawing effect of fluorine substituents at positions 6 and 8, which increases the acidity of the phenolic hydroxyl group [2].

pH stability fluorophore pKa physiological conditions

Higher Brightness vs. Alexa Fluor 405

Pacific Blue exhibits a molar extinction coefficient (ε) of 46,000 cm⁻¹M⁻¹ , which is approximately 31% higher than the 35,000 cm⁻¹M⁻¹ reported for Alexa Fluor 405 [1]. This difference translates to greater photon absorption efficiency at the 405 nm excitation wavelength, contributing to higher signal intensity per labeling event in flow cytometry and microscopy applications.

extinction coefficient brightness flow cytometry

Violet Laser Compatibility vs. AMCA

Pacific Blue is optimally excited at 401–404 nm [1], aligning precisely with the 405 nm violet laser line standard on modern flow cytometers. In contrast, the classic coumarin label AMCA (7-amino-4-methylcoumarin-3-acetic acid) requires UV excitation at approximately 345–350 nm . This 56 nm shift in excitation maximum means AMCA cannot be efficiently excited by violet lasers, necessitating dedicated UV laser sources that are less common and often associated with higher autofluorescence backgrounds.

excitation wavelength violet laser UV excitation

Comparable Brightness to CF405M

Pacific Blue demonstrates brightness equivalent to CF405M, a next-generation fluorophore marketed for improved photostability [1]. While CF405M claims superior photostability in imaging applications , this advantage is less pronounced in flow cytometry where individual cell interrogation times are short (microseconds). Therefore, Pacific Blue remains a cost-effective, high-performance option for flow cytometry panels that do not require extended illumination.

photostability brightness flow cytometry

Spectral Resolution with BV421

Pacific Blue and Brilliant Violet 421 (BV421) exhibit significant spectral overlap, traditionally precluding their simultaneous use in conventional flow cytometry [1]. However, in spectral flow cytometry platforms that capture full emission spectra and employ mathematical unmixing, these fluorophores can be resolved with a complexity index of 0.78 [2]. This capability expands multicolor panel design options, allowing researchers to combine Pacific Blue with other violet-excitable dyes that would otherwise be mutually exclusive.

spectral overlap multiplexing spectral flow cytometry

Pacific Blue: Recommended Application Scenarios


High-Sensitivity Flow Cytometry for Low-Abundance Antigens

Pacific Blue's high extinction coefficient (46,000 cm⁻¹M⁻¹) and quantum yield (0.78) [1] make it an optimal choice for detecting weakly expressed cell surface markers. Its violet laser compatibility (Ex/Em 401–404/452–455 nm) [2] allows integration into standard 405 nm laser channels without requiring specialized optics. Researchers can achieve robust signal-to-noise ratios even with low antibody labeling densities, reducing the need for amplification strategies.

Live-Cell Imaging under Physiological pH

The low phenol pKa (3.7) of Pacific Blue ensures stable fluorescence across a broad pH range, including neutral pH (7.0–7.4) [3]. This property eliminates pH-dependent signal fluctuations during live-cell imaging experiments, enabling accurate quantification of dynamic processes such as protein trafficking, endocytosis, or receptor internalization in standard culture media.

High-Parameter Spectral Flow Cytometry Panels

Despite significant spectral overlap with BV421 in conventional flow cytometry, Pacific Blue can be resolved in spectral flow cytometers with a complexity index of 0.78 [4]. This enables its use in complex panels alongside other violet-excitable dyes, effectively doubling the number of parameters measurable from the 405 nm laser line.

Cost-Effective Flow Cytometry for Routine Assays

In applications where individual cell interrogation times are short (e.g., standard flow cytometry), Pacific Blue offers brightness comparable to more photostable alternatives like CF405M [5]. Given that photobleaching is not a limiting factor in these workflows, Pacific Blue provides a budget-friendly option without sacrificing assay sensitivity or resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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